molecular formula C23H18N2O5 B10781698 Saphenamycin CAS No. 83198-27-0

Saphenamycin

Cat. No.: B10781698
CAS No.: 83198-27-0
M. Wt: 402.4 g/mol
InChI Key: AXHGAUSFRHOIGV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Saphenamycin can be synthesized through a series of chemical reactions starting from anthranilic acid. The synthesis involves the Wohl-Aue reaction, which allows the preparation of suitably substituted phenazines in a single reaction from easily available starting materials . The process includes heating anthranilic acid with ethylene acetal, followed by deprotection with acetone and p-toluenesulfonic acid to yield 6-acetylphenazine-1-carboxylic acid. Reduction of this intermediate with sodium borohydride furnishes racemic saphenic acid, which is then esterified to produce this compound .

Industrial Production Methods: Industrial production of this compound involves culturing Streptomyces canarius in a suitable medium under controlled conditions. The medium typically contains glycerol, soluble starch, soybean meal, fish meal, and calcium carbonate. The cultured broth is then filtered, and this compound is extracted using methanol. The crude extract is purified by silica gel column chromatography and recrystallized from chloroform and n-hexane to yield pure this compound .

Chemical Reactions Analysis

Types of Reactions: Saphenamycin undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include 6-acetylphenazine-1-carboxylic acid and racemic saphenic acid, which are key intermediates in the synthesis of this compound .

Mechanism of Action

Saphenamycin exerts its effects by interfering with bacterial cell wall synthesis and inhibiting DNA replication. It binds to bacterial enzymes involved in these processes, leading to cell death. The compound also exhibits antitumor activity by inducing apoptosis in cancer cells through the inhibition of topoisomerase enzymes .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its broad-spectrum biological activities, including antibacterial, antitumor, and mosquito larvicidal properties. Its ability to target multiple pathways in bacteria and cancer cells makes it a versatile compound for various scientific and industrial applications .

Properties

CAS No.

83198-27-0

Molecular Formula

C23H18N2O5

Molecular Weight

402.4 g/mol

IUPAC Name

6-[1-(2-hydroxy-6-methylbenzoyl)oxyethyl]phenazine-1-carboxylic acid

InChI

InChI=1S/C23H18N2O5/c1-12-6-3-11-18(26)19(12)23(29)30-13(2)14-7-4-9-16-20(14)24-17-10-5-8-15(22(27)28)21(17)25-16/h3-11,13,26H,1-2H3,(H,27,28)

InChI Key

AXHGAUSFRHOIGV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)O)C(=O)OC(C)C2=C3C(=CC=C2)N=C4C(=N3)C=CC=C4C(=O)O

Origin of Product

United States

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